molecular formula C23H38N2O5 B14896253 Boc-N-Me-Thr(Bzl)-OH.CHA

Boc-N-Me-Thr(Bzl)-OH.CHA

Cat. No.: B14896253
M. Wt: 422.6 g/mol
InChI Key: CULYTHDISPZXCH-UHFFFAOYSA-N
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Description

Boc-N-Me-Thr(Bzl)-OH.CHA: Boc-O-benzyl-N-methyl-L-threonine , is a compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed in solid-phase peptide synthesis due to its stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-N-methyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the methylation of the amino group, followed by the protection of the hydroxyl group with a benzyl group.

Industrial Production Methods: Industrial production of Boc-O-benzyl-N-methyl-L-threonine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Boc-O-benzyl-N-methyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-O-benzyl-N-methyl-L-threonine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of biologically active peptides .

Medicine: In medicinal chemistry, Boc-O-benzyl-N-methyl-L-threonine is used in the development of peptide-based drugs. It is employed in the synthesis of peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists .

Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceutical applications. It is also employed in the production of peptide-based materials for various applications .

Mechanism of Action

Mechanism: The mechanism of action of Boc-O-benzyl-N-methyl-L-threonine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Boc group is removed under acidic conditions, allowing the amino group to participate in further reactions .

Molecular Targets and Pathways: The primary molecular target of Boc-O-benzyl-N-methyl-L-threonine is the amino group of threonine. The pathways involved include the protection and deprotection of functional groups during peptide synthesis .

Comparison with Similar Compounds

    Boc-N-Me-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-N-methyl-L-threonine but with a tyrosine backbone.

    Boc-N-Me-Ser(Bzl)-OH: Similar compound with a serine backbone.

    Boc-N-Me-Val(Bzl)-OH: Similar compound with a valine backbone.

Uniqueness: Boc-O-benzyl-N-methyl-L-threonine is unique due to its specific combination of protecting groups and its application in the synthesis of threonine-containing peptides. Its stability and ease of removal make it particularly valuable in peptide synthesis .

Properties

Molecular Formula

C23H38N2O5

Molecular Weight

422.6 g/mol

IUPAC Name

cyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2

InChI Key

CULYTHDISPZXCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N

Origin of Product

United States

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